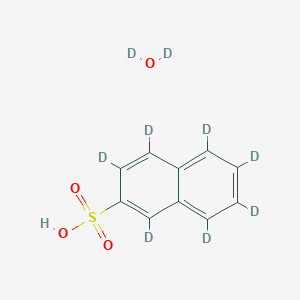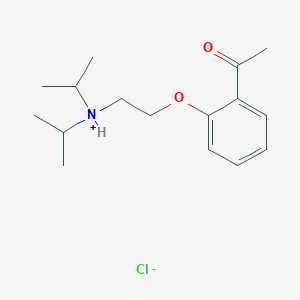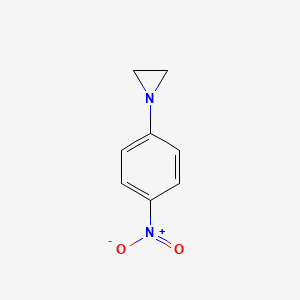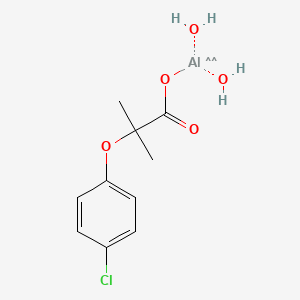
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium is a chemical compound that has garnered interest in various fields due to its unique properties. This compound is characterized by the presence of a chlorophenoxy group attached to a methylpropionate moiety, which is further complexed with dihydroxyaluminium. It is known for its applications in different scientific and industrial domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium typically involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with aluminium hydroxide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is heated to facilitate the formation of the desired compound. The reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to achieve consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.
2-(4-Chlorophenoxy)acetic acid: Another compound with a chlorophenoxy group, used in different applications.
Uniqueness
What sets (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium apart from similar compounds is its unique combination of a chlorophenoxy group with a methylpropionate moiety and dihydroxyaluminium. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
14613-28-6 |
|---|---|
Formule moléculaire |
C10H14AlClO5 |
Poids moléculaire |
276.65 g/mol |
InChI |
InChI=1S/C10H11ClO3.Al.2H2O/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;;/h3-6H,1-2H3,(H,12,13);;2*1H2/q;+1;;/p-1 |
Clé InChI |
FQKGWBJSTCBPNT-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C(=O)O[Al])OC1=CC=C(C=C1)Cl.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
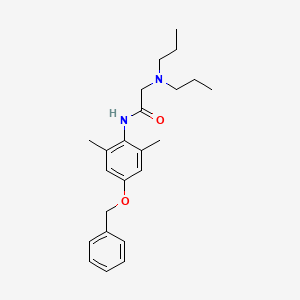
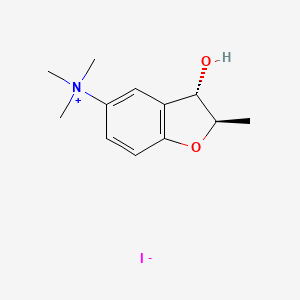
![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
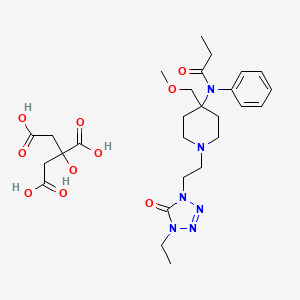
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
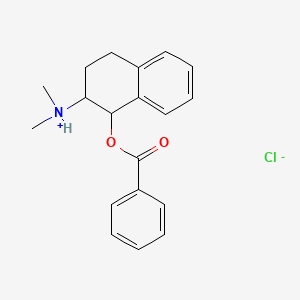
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
